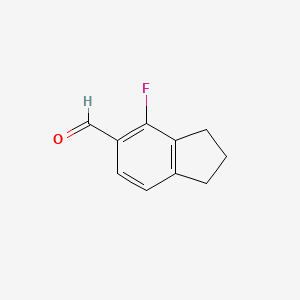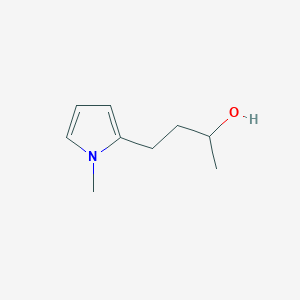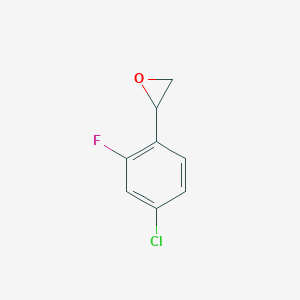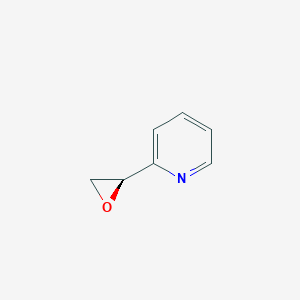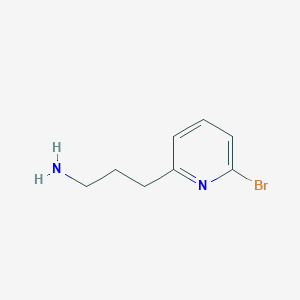
3-(6-Bromopyridin-2-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromopyridin-2-YL)propan-1-amine is an organic compound that features a brominated pyridine ring attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromopyridin-2-YL)propan-1-amine typically involves the reaction of 6-bromopyridine with a suitable propan-1-amine derivative. One common method includes the use of α-bromoketones and 2-aminopyridine under specific reaction conditions . The reaction can be carried out in solvents like toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters, under mild and metal-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Bromopyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-(6-aminopyridin-2-YL)propan-1-amine.
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced forms of the compound, potentially altering the pyridine ring or the amine group.
Scientific Research Applications
3-(6-Bromopyridin-2-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 3-(6-Bromopyridin-2-YL)propan-1-amine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The bromine atom and the amine group can participate in hydrogen bonding and other interactions, affecting the compound’s activity .
Comparison with Similar Compounds
- 2-Amino-6-bromopyridine
- 3-(6-Bromopyridin-2-yl)-2-(2,6-difluorophenyl)-1,3-thiazolidin-4-one
- N-(6-Bromopyridin-2-yl)dodecylamide
Comparison: 3-(6-Bromopyridin-2-YL)propan-1-amine is unique due to its specific structure, which combines a brominated pyridine ring with a propan-1-amine chain.
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c9-8-5-1-3-7(11-8)4-2-6-10/h1,3,5H,2,4,6,10H2 |
InChI Key |
ORMHWEPIOPMTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)

![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
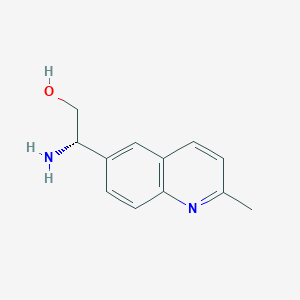
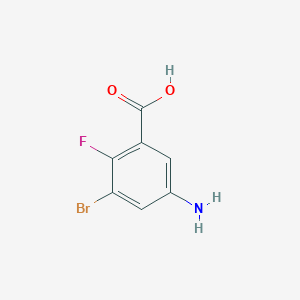
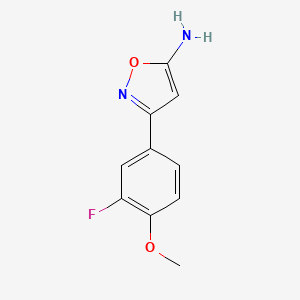

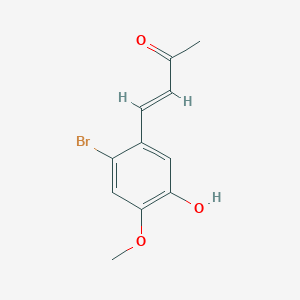
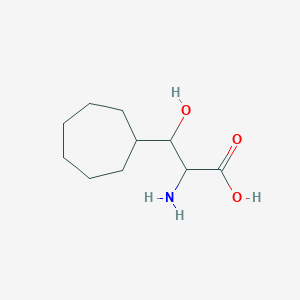
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
